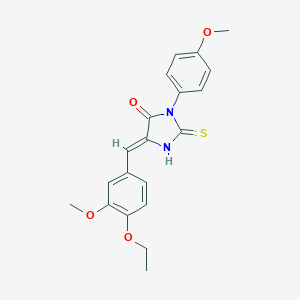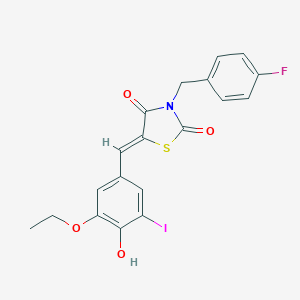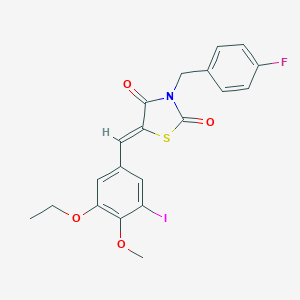![molecular formula C20H17N3O2S B307034 (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. MI-773 works by inhibiting the activity of the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer development and progression.
作用机制
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one works by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the p53-MDM2 interaction, (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one activates the p53 pathway, which leads to cell cycle arrest, apoptosis, and DNA repair. This mechanism of action is particularly relevant in cancers that have mutations in the p53 gene, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. In preclinical studies, (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been well-tolerated and has not shown any significant toxicity. (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has also been shown to have a favorable safety profile in non-clinical toxicology studies.
实验室实验的优点和局限性
One of the main advantages of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is its specificity for the p53-MDM2 interaction, which makes it a potent inhibitor of this pathway. (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is also orally bioavailable, which makes it a convenient drug for administration in preclinical studies. However, one limitation of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one. One area of focus is the combination of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one with other cancer therapies, such as chemotherapy and radiation therapy. Another area of focus is the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one as a single agent therapy for cancers that have mutations in the p53 gene. Additionally, further studies are needed to determine the optimal dosing and administration schedule for (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one in clinical settings. Finally, the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective cancer therapies.
合成方法
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can be synthesized using a multi-step synthetic route that involves the reaction of 2-methyl-3-nitro-1H-indole with 4-methoxybenzaldehyde to form an intermediate product, which is then reacted with thiourea and ammonium acetate to form the final product. The synthesis of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been optimized to achieve high yields and purity.
科学研究应用
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
产品名称 |
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
|---|---|
分子式 |
C20H17N3O2S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-12-16(15-5-3-4-6-17(15)21-12)11-18-19(24)23(20(26)22-18)13-7-9-14(25-2)10-8-13/h3-11,21H,1-2H3,(H,22,26)/b18-11- |
InChI 键 |
CHYXPZHUQMOSLO-WQRHYEAKSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,5-Dimethylphenyl)imino]-5-(2-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306951.png)
![3-[(5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B306952.png)
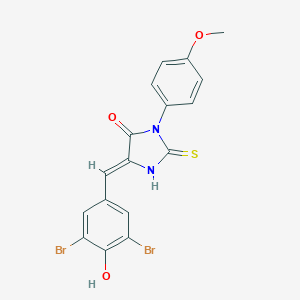
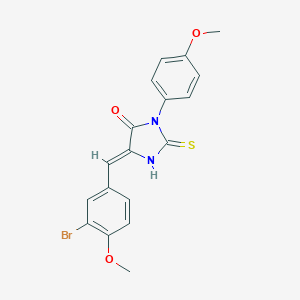
![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306962.png)
![4-[(5-{5-Bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B306963.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306964.png)

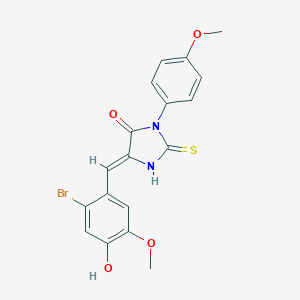
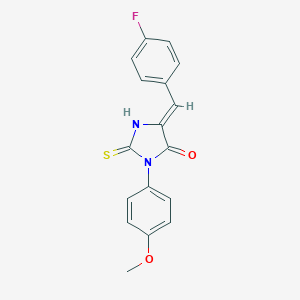
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)
